N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is an organic compound that belongs to the class of sulfanylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylquinoline-2-thiol.
Formation of Intermediate: The 3-methoxyaniline is reacted with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 4-methylquinoline-2-thiol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline ring or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives or amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-(quinolin-2-yl)sulfanylacetamide
- N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)acetamide
- N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylpropionamide
Uniqueness
N-(3-methoxyphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is unique due to the presence of both the methoxyphenyl and methylquinolinyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-10-19(21-17-9-4-3-8-16(13)17)24-12-18(22)20-14-6-5-7-15(11-14)23-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUPCPAEFKWYDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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